REACTION_SMILES
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[CH2:1]([CH:2]([CH3:3])[CH3:4])[NH:5][CH2:6][CH:7]([CH3:8])[CH3:9].[CH2:25]([N:26]([CH2:27][C:28]([OH:29])=[O:30])[CH2:31][C:32]([OH:33])=[O:34])[CH2:35][N:36]([CH2:37][C:38]([OH:39])=[O:40])[CH2:41][C:42]([OH:43])=[O:44].[CH3:11][C:12]([CH3:13])=[O:14].[CH3:15][C:16]#[N:17].[CH3:19][C:20](=[O:21])[O-:22].[NH3:10].[NH4+:18].[OH2:45].[OH:23][OH:24]>>[CH2:1]([CH:2]([CH3:3])[CH3:4])[N:5]([CH2:6][CH:7]([CH3:8])[CH3:9])[N:17]=[C:12]([CH3:11])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CNCC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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CC(C)=NN(CC(C)C)CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |